N-2-Benzyloxyphenyl alpha-Benzilidene Isobutyrylacetamide
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Overview
Description
N-2-Benzyloxyphenyl alpha-Benzilidene Isobutyrylacetamide is a chemical compound with the molecular formula C26H25NO3 and a molecular weight of 399.48 g/mol . This compound is primarily used in proteomics research and is known for its versatile properties, making it valuable for various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-2-Benzyloxyphenyl alpha-Benzilidene Isobutyrylacetamide involves several steps. One common method includes the reaction of 2-benzyloxyaniline with alpha-benzilidene isobutyryl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-2-Benzyloxyphenyl alpha-Benzilidene Isobutyrylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-2-Benzyloxyphenyl alpha-Benzilidene Isobutyrylacetamide is used in a wide range of scientific research applications, including:
Chemistry: As an intermediate in organic synthesis and drug development.
Biology: In proteomics research to study protein interactions and functions.
Medicine: As a potential therapeutic agent in the development of new drugs.
Industry: In the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of N-2-Benzyloxyphenyl alpha-Benzilidene Isobutyrylacetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, thereby affecting various biochemical pathways. For example, it acts as an intermediate of the metabolite of Atorvastin, a competitive, selective HMG-CoA reductase inhibitor . This inhibition leads to the reduction of cholesterol synthesis in the body .
Comparison with Similar Compounds
Similar Compounds
N-2-Benzyloxyphenyl alpha-Benzilidene-d5 Isobutyrylacetamide: A deuterated intermediate of the metabolite of Atorvastin.
N-2-Benzyloxyphenyl alpha-Benzilidene Isobutyrylacetamide: A non-deuterated version used in similar applications.
Uniqueness
This compound stands out due to its specific molecular structure, which allows it to interact uniquely with certain enzymes and biochemical pathways. Its versatility in various scientific research applications further highlights its uniqueness compared to other similar compounds.
Properties
IUPAC Name |
(2Z)-2-benzylidene-4-methyl-3-oxo-N-(2-phenylmethoxyphenyl)pentanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO3/c1-19(2)25(28)22(17-20-11-5-3-6-12-20)26(29)27-23-15-9-10-16-24(23)30-18-21-13-7-4-8-14-21/h3-17,19H,18H2,1-2H3,(H,27,29)/b22-17- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNXUUBLQLMXRU-XLNRJJMWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C(=CC1=CC=CC=C1)C(=O)NC2=CC=CC=C2OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)/C(=C/C1=CC=CC=C1)/C(=O)NC2=CC=CC=C2OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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